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Compound of Interest

Compound Name:
4-(Pyrimidin-5-yl)morpholine-2-

carboxylic acid

CAS No.: 1185302-97-9

Cat. No.: B3217842

Get Quote

Compound Identity & Structural Relevance[2][3][4]
[5][6][7]
This compound represents a bifunctional scaffold combining a polar morpholine core with a

heteroaromatic pyrimidine ring. Unlike its more common isomer, 4-(pyrimidin-2-yl)morpholine,

the attachment at the 5-position of the pyrimidine ring significantly alters its electronic

properties and metabolic stability.
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Property Detail

IUPAC Name 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

CAS Number
Not widely listed; Analogous to 253315-05-8 (2-

yl isomer)

Molecular Formula

C

H

N

O

Molecular Weight 209.20 g/mol

Core Scaffold
Morpholine-2-carboxylic acid (Amino acid

isostere)

N-Substituent Pyrimidine-5-yl (Electron-deficient heteroaryl)

Electronic Environment
The attachment of the morpholine nitrogen to the 5-position of the pyrimidine ring creates a

unique electronic push-pull system.

Pyrimidine Ring: Acts as an electron-withdrawing group (EWG), reducing the basicity of the

morpholine nitrogen compared to N-alkyl morpholines.

Carboxylic Acid: Provides a solubilizing handle and a vector for further coupling (e.g., amide

bond formation).

Physicochemical Profile
The solubility and physical behavior of this compound are governed by its ionization state.

Unlike typical amino acids which exist as zwitterions at neutral pH, the reduced basicity of the

N-aryl nitrogen alters the speciation profile.
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Parameter Value (Est.) Technical Insight

LogP (Octanol/Water) -0.5 to 0.2

Low lipophilicity due to the

polar carboxylic acid and

heteroatoms.

pKa (Acid) 3.2 – 3.8

Typical for

-amino acid derivatives;

ionizes to carboxylate (COO⁻).

pKa (Base) 2.5 – 3.5

Critical: The pyrimidine ring

strongly deactivates the

morpholine nitrogen. It is

unlikely to be protonated at

neutral pH.

Polar Surface Area (PSA) ~85 Å²

High PSA suggests good water

solubility but potentially limited

passive permeability without

esterification.

Melting Point >180°C

High melting point expected

due to intermolecular H-

bonding (dimerization of

acids).

Ionization & Speciation Logic
Understanding the pKa is vital for solubility optimization.

pH < 2: The molecule exists as a Cation (Pyrimidine N protonated). High Solubility.

pH 3 – 4: The molecule exists largely as a Neutral species (COOH ionized to COO⁻, but

Pyrimidine/Morpholine N likely deprotonated/neutral). Minimum Solubility Region.

pH > 5: The molecule exists as an Anion (COO⁻). High Solubility.
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pH-Dependent Solubility Profile
The compound exhibits a U-shaped solubility curve typical of amphoteric molecules, but with a

shifted isoelectric region due to the weak basicity.
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Figure 1: Predicted speciation and solubility trends across the pH scale.

Solvent Selection for Process Chemistry
Recommended Solvents:

Water (pH adjusted): Soluble in 0.1 M NaOH or 0.1 M HCl.

DMSO/DMF: High solubility (>50 mg/mL) suitable for stock solutions.

Methanol/Ethanol: Moderate solubility; improved by heating.

Anti-Solvents (for crystallization):

Acetonitrile: Often induces precipitation of the free acid.

Diethyl Ether / Hexanes: Strictly insoluble.

Experimental Characterization Protocols
To validate the theoretical profile, the following standardized protocols are recommended.

These ensure data integrity ("Trustworthiness") and reproducibility.

Protocol: Equilibrium Solubility (Shake-Flask Method)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3217842/docs?utm_src=pdf-body-img#comprehensive-characterization-guide-4-pyrimidin-5-yl-morpholine-2-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3217842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Determine thermodynamic solubility in biorelevant media.

Preparation: Weigh 5–10 mg of solid compound into a 2 mL HPLC vial.

Solvent Addition: Add 500 µL of the target buffer (pH 1.2, 4.0, 6.8, 7.4).

Equilibration: Shake at 37°C for 24 hours at 500 rpm.

Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

Quantification: Analyze filtrate via HPLC-UV (254 nm).

Self-Validation: Check the pH of the filtrate at the end of the experiment. If pH shifted >0.1

units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol: pKa Determination (Potentiometric Titration)
Objective: Accurately measure the ionization constants to predict in vivo behavior.

Instrument: Sirius T3 or equivalent potentiometric titrator.

Solvent: Use water if soluble; otherwise, use a Methanol/Water co-solvent method (Yasuda-

Shedlovsky extrapolation).

Procedure:

Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).

Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

Perform a reverse titration (pH 12 to 2) to check for hysteresis (precipitation).

Analysis: Look for inflection points.

Inflection 1 (~pH 3.5): Carboxylic acid.

Inflection 2 (< pH 3): Pyrimidine/Morpholine nitrogen (may be too low to resolve in water).

Solid-State Properties & Polymorphism
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For drug development, the solid form is as critical as the chemical structure.

Crystallinity: The carboxylic acid moiety facilitates strong hydrogen bonding, likely resulting in

a stable crystalline lattice.

Polymorphism Risk: High.[1] Carboxylic acids often form dimers or catemers.

Salt Screening:

Anionic Salts: Sodium or Potassium salts are likely hygroscopic but highly water-soluble.

Cationic Salts: Hydrochloride or Tosylate salts may improve solubility at low pH but risk

dissociation in neutral media.

Workflow: Solid Form Screening
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Figure 2: Simplified workflow for identifying the thermodynamically stable polymorph.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Characterization Guide: 4-(Pyrimidin-5-
yl)morpholine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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